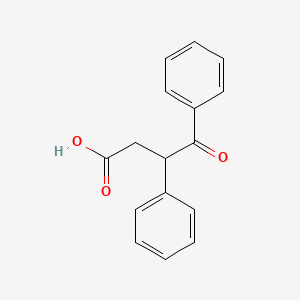

4-Oxo-3,4-diphenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6307-19-3 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

4-oxo-3,4-diphenylbutanoic acid |

InChI |

InChI=1S/C16H14O3/c17-15(18)11-14(12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) |

InChI Key |

UPIUBJLNVKULID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Academic Significance and Research Context of Carboxylic Acids with Keto Functionalities

Carboxylic acids that also contain a ketone group are known as keto acids or oxoacids. wikipedia.org These bifunctional compounds are of considerable importance in both biochemistry and synthetic organic chemistry. Their classification is based on the relative position of the keto group to the carboxylic acid. wikipedia.org

Alpha-keto acids (or 2-oxoacids) have the ketone adjacent to the carboxylic acid. They are vital intermediates in metabolism, arising from the oxidative deamination of amino acids and playing a role in the Krebs cycle. wikipedia.org

Beta-keto acids (or 3-oxoacids) possess a ketone group at the second carbon from the carboxyl group. These compounds are typically synthesized via the Claisen condensation and are known for undergoing facile thermal decarboxylation. wikipedia.orgfiveable.me

Gamma-keto acids (or 4-oxoacids) , such as levulinic acid, have the ketone at the third carbon from the carboxylic acid. wikipedia.org

4-Oxo-3,4-diphenylbutanoic acid belongs to the class of gamma-keto acids. This class of compounds serves as versatile building blocks in organic synthesis. organic-chemistry.org The presence of two distinct reactive centers—the carboxylic acid and the ketone—allows for a wide range of selective chemical transformations. The ketone moiety itself is a cornerstone of organic synthesis, participating in numerous well-known reactions including the Mannich, Wittig, and Baeyer–Villiger reactions, making its presence within a molecule highly valuable. nih.gov

Modern synthetic strategies for preparing gamma-keto acids are diverse. For example, magnesium can mediate a direct reductive carboxylation of aryl vinyl ketones using carbon dioxide to yield γ-keto carboxylic acids. organic-chemistry.org Another advanced method involves a photocatalytic approach where α-ketoacids and maleic anhydrides undergo a dual decarboxylative cross-coupling to produce functionalized γ-ketoesters. organic-chemistry.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₃ uni.lu |

| Molecular Weight | 254.285 g/mol chemsynthesis.com |

| InChI Key | UPIUBJLNVKULID-UHFFFAOYSA-N uni.lu |

| Systematic Name | This compound uni.lu |

| Classification | Gamma-keto acid wikipedia.org |

Historical Trajectories of Butanoic Acid Derivatives in Organic Synthesis Research

Radical-Mediated Synthesis Approaches

The generation and application of radical intermediates have become a cornerstone of modern organic synthesis. For a molecule like 4-Oxo-3,4-diphenylbutanoic acid, radical-based strategies provide powerful tools for forming key carbon-carbon bonds under mild conditions.

Light-Induced Homolysis in Acyl Radical Generation

Visible-light photoredox catalysis has emerged as a powerful technique for generating highly reactive acyl radicals from various precursors under gentle reaction conditions, avoiding the need for high temperatures or harsh reagents like tin compounds or peroxides. nih.govnih.gov This method relies on a photocatalyst that, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) processes. nih.gov

Acyl radicals, which are valuable nucleophilic intermediates for C-C bond formation, can be generated from several sources, including aldehydes, α-ketoacids, and carboxylic acids. nih.govbeilstein-journals.org In the context of synthesizing this compound, using a carboxylic acid precursor is particularly relevant. The process typically involves the in-situ activation of the carboxylic acid to a more reactive intermediate, such as a mixed anhydride using dimethyl dicarbonate (B1257347) (DMDC). nih.gov This transient species can then be reduced by the excited photocatalyst. The resulting radical anion undergoes rapid fragmentation, releasing the desired acyl radical along with stable byproducts like CO2. nih.gov

A common catalytic cycle involves an iridium-based photocatalyst, such as fac-[Ir(ppy)3]. The excited state of this catalyst, fac-*[IrIII(ppy)3], is a potent reductant capable of reducing the activated carboxylic acid. nih.gov The acyl radical generated can then add to a suitable alkene, such as styrene, initiating a sequence that could lead to the desired butanoic acid structure.

Table 1: Examples of Photocatalysts in Acyl Radical Generation

| Photocatalyst Family | Example Compound | Typical Application | Reference |

|---|---|---|---|

| Iridium Complexes | fac-[Ir(ppy)3] | Generation of acyl radicals from activated carboxylic acids. | nih.gov |

| Iridium Complexes | [Ir(dF(CF3)ppy)2(phen)]PF6 | Generation of acyl radicals from α-keto acids for 1,4-addition. | nih.gov |

Hydrogen Atom Abstraction Mechanisms in Compound Synthesis

Hydrogen Atom Transfer (HAT) is a fundamental chemical process where a hydrogen radical (a neutral hydrogen atom) is transferred from a substrate to a radical species. wikipedia.org This reaction is a key step for generating carbon-centered radicals from otherwise unreactive C-H bonds, driven by the relative bond dissociation energies (BDE) of the bonds being broken and formed. mdpi.com

Aldehydes are common precursors for acyl radicals via HAT, as the aldehydic C-H bond is relatively weak and susceptible to abstraction by a suitable radical. nih.gov This process can be initiated by photoredox catalysis, where a HAT reagent generates the acyl radical that can then be used in subsequent synthetic transformations. nih.govfigshare.com

A more advanced and challenging approach involves the direct abstraction of a hydrogen atom from the O-H group of a carboxylic acid. nih.gov The O-H bond in a carboxylic acid is very strong (approx. 112 kcal/mol), making this abstraction thermodynamically difficult. nih.gov However, recent studies have shown that highly reactive nitrogen-centered amidyl radicals can overcome this energy barrier. nih.gov This unique reactivity allows for the generation of a carboxyl radical directly from the acid under neutral conditions, which can then decarboxylate to form other radical species or be trapped. nih.gov While not yet a standard method, this frontier of HAT research opens up new possibilities for using carboxylic acids as direct feedstocks in radical reactions. mdpi.comnih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metals are widely used in organic synthesis due to their ability to exist in multiple oxidation states and facilitate reactions with high selectivity and efficiency. mdpi.com For the synthesis of this compound, several transition metal-catalyzed routes offer potential advantages.

Iron(III) and Iridium(III) Catalysis in Compound Synthesis

Iridium(III) Catalysis: As mentioned previously, iridium(III) complexes are premier photocatalysts for generating radical intermediates. nih.gov In the context of a transition metal-catalyzed route, the iridium complex acts as the engine of the reaction, initiating the formation of an acyl radical from a suitable precursor via a photoredox cycle. nih.govnih.gov The resulting radical can then participate in coupling reactions, potentially catalyzed by the same or a different metal center. Iridium(III) catalysts are also known to mediate C-H functionalization reactions through the formation of iridium carbenoid intermediates. rsc.org

Iron(III) Catalysis: Iron is an earth-abundant and low-toxicity metal, making it an attractive catalyst for green chemistry applications. researchgate.net Iron(III) complexes are well-known to catalyze a variety of oxidation reactions. nih.govrsc.org Specifically, μ-oxo-bridged diiron(III) complexes have been studied as catalysts for the oxidation of alkanes and alcohols. rsc.orgresearchgate.net In these systems, the iron(III) catalyst activates an oxidant, such as m-CPBA or even dioxygen, to generate a high-valent iron-oxo species. nih.govrsc.org This potent oxidizing agent is capable of performing challenging transformations like C-H hydroxylation. rsc.org While this may not be a direct route to the target acid, the principles of iron-catalyzed C-H activation and oxidation are highly relevant to the functionalization of hydrocarbon frameworks.

Titanium(IV) Catalysis and its Role in Acyl Radical Precursor Activation

Titanium-based catalysis, particularly involving the Ti(III)/Ti(IV) redox couple, has become a powerful tool in radical chemistry. researchgate.netmdpi.com Low-valent titanium(III) species are strong single-electron reductants that are highly effective at activating oxygen-containing functional groups due to titanium's strong oxophilicity. researchgate.netmdpi.com

Titanium complexes can be used to activate acyl radical precursors. For instance, Ti(III) can be generated in situ and used to reduce a carbonyl compound or a carboxylic acid derivative, leading to the formation of a radical intermediate. mdpi.com This approach is particularly useful in pinacol (B44631) coupling reactions and the reductive opening of epoxides. mdpi.com The ability of titanium catalysts to mediate the formation of carbon-centered radicals from oxygenated precursors makes them a potential tool for constructing the carbon skeleton of this compound.

Hydroacylation of Alkenes as a Sustainable Synthetic Strategy

Hydroacylation is an atom-economical process that involves the addition of an aldehyde's C-H bond across an unsaturated C-C bond, such as in an alkene or alkyne. researchgate.net This reaction directly forms a ketone and a new C-C bond, making it a highly efficient and sustainable synthetic strategy. researchgate.net Transition metal complexes, most notably those of rhodium, are the dominant catalysts for these transformations. researchgate.net

An intermolecular hydroacylation could be envisioned as a direct route to the carbon skeleton of this compound. This would involve the catalyzed addition of a phenylacetaldehyde (B1677652) derivative to an alkene like methyl cinnamate. While intermolecular reactions can be challenging due to competing side reactions, the use of chelation-control strategies has significantly broadened the scope and utility of this method. researchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Dimethyl dicarbonate (DMDC) |

| Eosin Y |

| fac-[Ir(ppy)3] |

| [Ir(dF(CF3)ppy)2(phen)]PF6 |

| Styrene |

| m-chloroperbenzoic acid (m-CPBA) |

| Methyl cinnamate |

Multi-Component Coupling Reactions for this compound Formation

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single reaction vessel to form a complex product, offer an efficient route to structurally diverse molecules. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to design a potential synthetic pathway.

One conceptual approach could involve a domino reaction sequence. For instance, a reaction could be envisioned between a phenyl-substituted aldehyde, a derivative of phenylacetic acid, and a two-carbon component that would ultimately form the carboxylic acid end of the molecule. However, controlling the chemo- and regioselectivity of such a reaction to yield the desired 3,4-diphenyl substitution pattern would be a significant synthetic hurdle.

Chemo- and Regioselective Synthesis Strategies

Given the specific structural requirements of this compound, chemo- and regioselective synthesis strategies are paramount. These methods aim to control which functional groups react and where new bonds are formed on a molecule.

A plausible and more traditional approach to the synthesis of this compound would likely involve a multi-step sequence employing well-established reactions. One such strategy could be a Stobbe condensation . This reaction involves the condensation of a ketone with a succinic ester derivative in the presence of a base. In this context, deoxybenzoin (B349326) (1,2-diphenyl-1-ethanone) could serve as the diaryl ketone. The reaction with a succinic ester, such as diethyl succinate, would lead to an intermediate that, after hydrolysis and decarboxylation, could potentially yield the target molecule.

Another viable strategy is the Michael addition . This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A potential pathway could start with the synthesis of a phenyl-substituted α,β-unsaturated carboxylic acid derivative. A phenyl nucleophile, such as a phenyl Grignard reagent or a phenylcuprate, could then be added in a 1,4-fashion to introduce the second phenyl group at the 3-position. Subsequent workup would yield the desired this compound. The regioselectivity of this reaction is a key advantage, as the nucleophile preferentially attacks the β-carbon of the unsaturated system.

A classic method for the synthesis of related γ-keto acids is the Friedel-Crafts acylation . For instance, the synthesis of 4-oxo-4-phenylbutanoic acid is commonly achieved by the reaction of succinic anhydride with benzene in the presence of a Lewis acid catalyst like aluminum chloride. To adapt this for the synthesis of the diphenylated target, one might consider a two-step approach. First, a Friedel-Crafts reaction could be performed with a substituted benzene to introduce one phenyl group. A subsequent reaction would then be required to introduce the second phenyl group at the 3-position, a step that presents significant challenges in terms of regioselectivity.

The following table summarizes potential starting materials and reaction types for the synthesis of this compound based on these established strategies.

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Considerations |

| Deoxybenzoin | Diethyl Succinate | Stobbe Condensation | Base selection and control of side reactions. |

| Phenyl-substituted α,β-unsaturated carboxylic acid derivative | Phenyl Grignard Reagent | Michael Addition | Ensuring 1,4-addition over 1,2-addition. |

| Succinic Anhydride | Benzene (in a multi-step process) | Friedel-Crafts Acylation | Regioselective introduction of the second phenyl group. |

It is important to note that while these strategies are chemically sound, their successful application to the synthesis of this compound would require careful optimization of reaction conditions, including catalysts, solvents, and temperature, to achieve the desired product with good yield and purity.

Chemical Reactivity and Transformation Pathways of 4 Oxo 3,4 Diphenylbutanoic Acid

General Reaction Modalities of β-Keto Acid Systems

4-Oxo-3,4-diphenylbutanoic acid is a classic example of a β-keto acid, a structural motif known for its unique reactivity. Compounds in this class contain a ketone positioned at the β-carbon relative to a carboxylic acid group. youtube.com This arrangement facilitates specific transformations that are characteristic of these systems.

The most prominent reaction of β-keto acids is decarboxylation, the loss of carbon dioxide, which occurs readily upon heating. libretexts.orgmasterorganicchemistry.com This process is facilitated by a cyclic, six-electron pericyclic transition state, which results in the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com The activation barrier for the decarboxylation of a typical β-keto acid, formylacetic acid, has been calculated to be around 28.6 kcal/mol, a value that is significantly lowered in the corresponding anion (20.6 kcal/mol). acs.orgscite.ai The presence of the electron-withdrawing phenyl group at the α-position (C3) in this compound may influence this reactivity.

Beyond decarboxylation, β-keto acids are valuable as nucleophilic synthons in carbon-carbon bond-forming reactions. rsc.org The α-hydrogen, located on the carbon between the two carbonyl groups (C3 in this case), is acidic and can be removed by a suitable base to form a resonance-stabilized enolate. libretexts.org This enolate can then act as a nucleophile, participating in reactions such as aldol (B89426) condensations and Claisen condensations. rsc.orgfiveable.me These decarboxylative addition reactions are powerful methods for creating new C-C bonds, as the enol derivative of the β-keto acid serves as an effective nucleophile for a range of electrophiles. rsc.org

Radical Reactions Involving the Butanoic Acid Scaffold

The butanoic acid scaffold of this compound can be involved in radical transformations, offering alternative pathways for functionalization. While thermal decarboxylation is common, radical-mediated processes provide distinct reactivity. Carboxylic acids can be converted into effective radical precursors, such as "designer" sulfinates, which can then participate in cross-coupling reactions. nih.gov

More directly relevant to the 4-oxo-butanoic structure is the potential for functionalization at positions typically considered unreactive. Modern synthetic methods, such as the combination of photoredox catalysis and organocatalysis, enable the direct β-functionalization of saturated ketones. nih.gov This strategy involves the generation of a β-enaminyl radical through single-electron oxidation of an enamine intermediate derived from the ketone. nih.gov For this compound, this would correspond to generating a radical at the C2 position, a transformation not achievable through traditional ionic pathways. Such methods allow for the coupling of two distinct ketone-derived radical species, opening avenues for complex molecule synthesis without the need for pre-functionalized substrates. nih.gov

Electrophilic and Nucleophilic Transformations at the Ketone Moiety

The ketone group at C4 is a key site for chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide array of nucleophiles. ncert.nic.inlibretexts.orgmasterorganicchemistry.com

Nucleophilic Transformations: Nucleophilic addition is a characteristic reaction of ketones. ncert.nic.inlibretexts.org The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. libretexts.org Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org The ketone in this compound is significantly hindered by the two adjacent phenyl groups, which would decrease its reactivity toward nucleophiles compared to less substituted ketones.

Common nucleophilic additions include:

Reduction: Reaction with hydride reagents like lithium aluminum hydride or sodium borohydride (B1222165) would reduce the ketone to a secondary alcohol, yielding 4-hydroxy-3,4-diphenylbutanoic acid. ualberta.ca

Addition of Organometallics: Grignard reagents or organolithium compounds would attack the carbonyl carbon to form a tertiary alcohol after workup.

Acetal Formation: In the presence of an acid catalyst, alcohols add to the ketone to form hemiacetals and subsequently acetals, which can serve as protecting groups. libretexts.org

Addition of Nitrogen Nucleophiles: Amines and their derivatives react with the ketone, typically under acidic catalysis, to form imines or related C=N compounds. ncert.nic.in

Electrophilic Transformations: The ketone can also facilitate electrophilic substitution at the adjacent α-carbon (C3). This reaction proceeds through an enol or enolate intermediate. fiveable.me

Alpha-Halogenation: In the presence of an acid catalyst and a halogen source (e.g., Br₂), the ketone can be halogenated at the C3 position. fiveable.meyoutube.com The reaction begins with the acid-catalyzed tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks the electrophilic halogen. youtube.com

Carboxylic Acid Functional Group Reactivity and Derivatization

The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of derivatives through nucleophilic acyl substitution. libretexts.orglatech.edu In these reactions, the hydroxyl group is replaced by another nucleophile. Because the hydroxyl group itself is a poor leaving group, the reaction often requires activation of the carbonyl or the use of specific reagents. libretexts.org

Key derivatization pathways include:

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form esters. chemguide.co.ukmasterorganicchemistry.com This equilibrium-driven process is known as the Fischer esterification. masterorganicchemistry.com

Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult and requires high temperatures. libretexts.org More commonly, amide bonds are formed by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitates attack by the amine. thermofisher.comnih.govyoutube.com

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive corresponding acid chloride. libretexts.org

Acid Anhydride (B1165640) Formation: Anhydrides can be formed by the dehydration of two carboxylic acid molecules or by reacting a carboxylate with an acid chloride. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol. libretexts.org

The following table summarizes common derivatization reactions for the carboxylic acid group.

| Derivative | Reagent(s) | Product Structure (R = 3,4-diphenyl-4-oxobutyl) |

| Ester | R'-OH, H⁺ catalyst | R-COOR' |

| Amide | R'NH₂, Coupling Agent (e.g., DCC) | R-CONHR' |

| Acid Chloride | SOCl₂ | R-COCl |

| Primary Alcohol | 1. LiAlH₄ 2. H₃O⁺ | R-CH₂OH |

Stereochemical Aspects of Transformations Involving this compound

The structure of this compound contains a stereocenter at the C3 position, which introduces significant stereochemical considerations into its reactions. Any transformation involving this chiral center or the adjacent C4 ketone can proceed with stereoselectivity.

Reactions at the C3 Stereocenter: The acidity of the α-hydrogen at C3 means that its removal to form an enol or enolate intermediate will destroy the stereocenter, converting the sp³-hybridized carbon to a planar sp²-hybridized carbon. Subsequent reaction of this achiral intermediate with an electrophile will, in the absence of any chiral influence, produce a racemic mixture of the two possible enantiomers. However, this pathway is central to asymmetric synthesis. The use of chiral catalysts or auxiliaries can direct the approach of the electrophile to the planar enolate, leading to the preferential formation of one enantiomer or diastereomer over the other. rsc.org Asymmetric decarboxylative additions are a prime example of this strategy. rsc.org

Reactions at the C4 Ketone: Nucleophilic attack at the prostereogenic C4 carbonyl carbon creates a new stereocenter, resulting in a product with two adjacent stereocenters (at C3 and C4). The stereochemical outcome of such a reaction is influenced by the existing chirality at C3. According to principles like Cram's rule and the Felkin-Anh model, the nucleophile will preferentially attack from the less sterically hindered face, leading to one diastereomer in excess. This diastereoselectivity is a cornerstone of stereocontrolled synthesis.

Asymmetric Synthesis: The synthesis of optically pure forms of molecules related in complexity has been achieved through various strategies. These include using chiral starting materials, such as amino acids, or inducing chirality using Evans's auxiliary chemistry followed by stereocontrolled alkylations and subsequent cyclizations. nih.gov These established principles could be applied to develop enantioselective or diastereoselective syntheses of derivatives of this compound.

The table below outlines potential stereochemical outcomes for key reactions.

| Reaction Type | Position(s) | Stereochemical Implication |

| Enolate Formation/Alkylation | C3 | Racemization unless chiral reagents/catalysts are used, enabling asymmetric synthesis. |

| Nucleophilic Addition to Ketone | C4 | Formation of a new stereocenter; potential for diastereoselectivity due to the influence of the existing C3 center. |

| Reduction of Ketone | C4 | Creates a new stereocenter, leading to diastereomeric alcohol products. |

| Decarboxylation | C3 | Loss of the stereocenter if it proceeds through an enol intermediate. |

Mechanistic Investigations of 4 Oxo 3,4 Diphenylbutanoic Acid Reactions

Photocatalysis and Photochemical Mechanisms

Photocatalysis utilizes light to drive chemical reactions. For a compound like 4-Oxo-3,4-diphenylbutanoic acid, with its carbonyl and aromatic functionalities, several photochemical pathways could be envisioned.

In a hypothetical SET process, the absorption of light by a photocatalyst could lead to the transfer of a single electron to or from the this compound molecule. nih.gov This would generate a radical ion intermediate, which could then undergo a variety of subsequent reactions, such as fragmentation, cyclization, or reaction with other species. The feasibility of such a process would depend on the redox potentials of both the photocatalyst and the butanoic acid derivative. rsc.org

Alternatively, an excited-state photocatalyst could transfer its energy to this compound, promoting it to an excited state without direct electron transfer. This excited molecule could then undergo photochemical reactions characteristic of its new electronic configuration. The efficiency of energy transfer is governed by factors such as the overlap of the emission spectrum of the donor (photocatalyst) and the absorption spectrum of the acceptor (the butanoic acid).

If this compound were to act as a ligand in a metal complex, irradiation could induce a ligand-to-metal charge transfer (LMCT). google.com This process involves the transfer of an electron from an orbital predominantly located on the butanoic acid ligand to an orbital centered on the metal. chemicalbook.com This would result in a reduced metal center and an oxidized ligand radical, opening up unique catalytic pathways. apolloscientific.co.uk The energy of the LMCT band is related to the oxidation state of the metal and the nature of the ligand. chemicalbook.com

Outer-Sphere Electron Transfer Mechanisms

Outer-sphere electron transfer (OSET) refers to the transfer of an electron between two species that are not directly bonded. In the context of this compound, this could involve its interaction with a separate oxidizing or reducing agent. The rate of OSET is influenced by the reorganization energy required for the structural changes in the reactants and the surrounding solvent molecules upon electron transfer, as described by Marcus theory. The driving force for the reaction, determined by the redox potentials of the donor and acceptor, also plays a crucial role.

Carbonation Intermediate Formation and Characterization

The reaction of this compound with carbon dioxide, potentially under electrochemical or photochemical conditions, could lead to the formation of carbonation intermediates. The carboxylate group of the butanoic acid could play a role in directing or participating in such reactions. The identification and characterization of these transient intermediates would be essential for understanding the mechanism of potential carboxylation reactions.

Kinetic Studies and Rate Law Determinations for Key Transformations

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the kinetic analysis or rate law determination for reactions involving this compound. While research is available on the kinetics of related compounds, such as 4-oxo-4-phenylbutanoic acid, this information cannot be extrapolated to this compound due to the structural differences and the specific instructions of this report.

The presence of a second phenyl group at the 3-position of the butanoic acid chain in this compound would significantly influence its electronic and steric properties compared to 4-oxo-4-phenylbutanoic acid. These differences would undoubtedly affect reaction rates and mechanisms, making direct comparisons invalid.

Therefore, detailed research findings, including data tables on reaction kinetics, rate constants, and the determination of rate laws for key transformations of this compound, are not available in the public domain at this time. Further experimental research would be required to establish these parameters.

Derivatives and Analogues of 4 Oxo 3,4 Diphenylbutanoic Acid in Research

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 4-oxo-3,4-diphenylbutanoic acid often involves multi-step reaction sequences. A common strategy is the reaction of a substituted butenoic acid with a suitable aromatic compound. For instance, in a related synthesis, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid was prepared by reacting 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) in dry benzene (B151609). mdpi.com This approach allows for the introduction of various substituents on one of the phenyl rings and the incorporation of different groups at the α-position of the butanoic acid chain.

Another synthetic route involves the hydrolysis of the corresponding ethyl ester. For example, ethyl 4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate can be converted to 4-keto-γ-(2-methoxy-5-methylphenyl)-butyric acid by refluxing with a sodium hydroxide (B78521) solution, followed by acidification. prepchem.com This method is applicable for creating analogues with modifications on the phenyl ring.

The characterization of these newly synthesized analogues relies on a combination of spectroscopic and analytical techniques. These methods are crucial for confirming the chemical structure and purity of the compounds.

Table 1: Common Characterization Techniques for Butanoic Acid Derivatives

| Technique | Purpose | Typical Observations |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. | Chemical shifts and coupling constants confirm the connectivity of atoms. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-H bonds are observed. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | The molecular ion peak confirms the mass of the synthesized analogue. |

| Melting Point Analysis | Assesses the purity of the compound. | A sharp and defined melting point range indicates a high degree of purity. |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For compounds related to this compound, SAR studies have been instrumental in identifying key structural features for specific biological targets.

For example, a study on 4-phenyl-4-oxo-butanoic acid derivatives as inhibitors of kynurenine (B1673888) 3-hydroxylase, a key enzyme in tryptophan metabolism, revealed important SAR insights. nih.gov The study showed that modifications to the butanoic acid side chain significantly impacted inhibitory activity. nih.gov Similarly, structure-guided design of substituted biphenyl (B1667301) butanoic acid derivatives has led to the development of potent neprilysin inhibitors. nih.gov A significant enhancement in potency was observed with the addition of a chlorine atom, highlighting the importance of specific substitutions on the phenyl rings. nih.gov

In another example, SAR studies on a series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro- acs.orgnih.govdiazepino[6,7,1-hi]indoles, which are PDE4 inhibitors, demonstrated that biological activity could be modulated by specific structural modifications. nih.gov These studies collectively suggest that both the substitution pattern on the phenyl rings and the nature of the butanoic acid chain are critical determinants of the biological activity of this class of compounds.

Modifications of the Phenyl Rings and Butanoic Acid Chain

Building on SAR data, researchers have explored numerous modifications to the phenyl rings and the butanoic acid chain to optimize the properties of these compounds.

Phenyl Ring Modifications: Substituents on the phenyl rings can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets. In the case of 4-phenyl-4-oxo-butanoic acid derivatives, the introduction of dichloro-substituents on one of the phenyl rings was a key feature of potent kynurenine 3-hydroxylase inhibitors. nih.gov

Butanoic Acid Chain Modifications: Modifications to the butanoic acid chain have also been extensively studied. For instance, the introduction of a hydroxyl or benzyl (B1604629) group at the 2-position of 4-(3,4-dichlorophenyl)-4-oxo-butanoic acid resulted in highly active inhibitors of kynurenine 3-hydroxylase. nih.gov The synthesis of these derivatives often requires stereospecific methods to obtain the desired enantiomer, as biological activity can be highly dependent on stereochemistry. nih.gov

Table 2: Examples of Modifications and Their Reported Effects

| Parent Scaffold | Modification | Position | Observed Effect | Reference |

| 4-Phenyl-4-oxo-butanoic acid | Dichloro substitution | Phenyl ring | Increased inhibitory activity against kynurenine 3-hydroxylase. | nih.gov |

| 4-(3,4-Dichlorophenyl)-4-oxo-butanoic acid | Hydroxy group | 2-position | Potent inhibition of kynurenine 3-hydroxylase. | nih.gov |

| 4-(3,4-Dichlorophenyl)-4-oxo-butanoic acid | Benzyl group | 2-position | Potent inhibition of kynurenine 3-hydroxylase. | nih.gov |

| Biphenyl butanoic acid | Chlorine atom | Phenyl ring | 17-fold boost in biochemical potency as a neprilysin inhibitor. | nih.gov |

Heterocyclic Derivatives Incorporating the this compound Core

The 4-oxo-butanoic acid scaffold serves as a versatile starting material for the synthesis of various heterocyclic systems. The keto and carboxylic acid functionalities provide reactive handles for cyclization reactions, leading to the formation of diverse ring structures.

One notable example is the use of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid to synthesize pyridazinone derivatives. mdpi.com Reaction of this butanoic acid with hydrazines leads to the formation of the corresponding pyridazinones, which can be further modified to create a library of related heterocyclic compounds. mdpi.com

Furthermore, the core structure can be incorporated into more complex heterocyclic systems. For example, a novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives has been identified as potent S1P1 receptor agonists. nih.gov In this case, the butanoic acid moiety is attached to an indoline ring, which itself is substituted with a phenyl-oxadiazole group. nih.gov These examples demonstrate the utility of the 4-oxo-butanoic acid core as a building block for generating structurally diverse and biologically active heterocyclic compounds. The general reactivity of keto-acids makes them valuable precursors in a variety of cyclization reactions for forming C-C, C-N, and C-S bonds. acs.org

Catalytic Applications and Roles of 4 Oxo 3,4 Diphenylbutanoic Acid

Role as a Building Block in Complex Molecule Synthesis

Gamma-keto acids and their derivatives are recognized as valuable precursors in the synthesis of a wide array of more complex molecules. The reactivity of the ketone and carboxylic acid functionalities in 4-oxo-3,4-diphenylbutanoic acid allows for a variety of chemical transformations, making it a versatile building block.

Derivatives of closely related structures, such as 4,4-diphenylbutanoic acid, have been utilized as key intermediates in the synthesis of pharmacologically active compounds. For instance, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid is a crucial intermediate in the production of the antidepressant sertraline google.com. This underscores the potential of the 4,4-diphenylbutanoic acid skeleton in constructing complex, biologically active molecules. The synthesis of such compounds often involves multi-step processes where the butanoic acid derivative is a central component.

The general class of gamma-keto acids can be synthesized through various methods, including the magnesium-mediated reductive carboxylation of aryl vinyl ketones organic-chemistry.org. These synthetic routes provide access to a diverse range of gamma-keto acids that can subsequently be employed in the synthesis of more elaborate structures.

Table 1: Examples of Complex Molecules Derived from Phenylbutanoic Acid Scaffolds

| Precursor Compound | Synthetic Target | Significance |

|---|---|---|

| 4-(3,4-dichlorophenyl)-4-ketobutanoic acid | 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid | Intermediate for the antidepressant sertraline google.com |

| Aryl vinyl ketones | γ-keto carboxylic acids | Biologically important molecules organic-chemistry.org |

Potential as a Ligand or Precursor in Catalytic Systems

The carboxylic acid and ketone groups in this compound present potential coordination sites for metal ions, suggesting its utility as a ligand in the formation of catalytic metal complexes. The oxygen atoms of both the carboxylate and the carbonyl group can act as Lewis bases, donating electron pairs to a metal center.

While direct studies on this compound as a ligand are not extensively documented, the broader class of phenolic and carboxylic acid-containing molecules is known to form stable and catalytically active complexes with various metal ions, including copper(II), manganese(II), and iron(II) nih.gov. These metal-ligand complexes have shown activity in scavenging free radicals and can possess significant catalytic properties nih.gov. The formation of such complexes can be characterized by determining the metal/ligand complexing ratio and complexation constants nih.gov.

The potential for this compound to act as a bidentate or even a bridging ligand could lead to the formation of novel coordination polymers or discrete metal complexes with unique catalytic activities. The phenyl groups could also influence the steric and electronic properties of the resulting catalyst, potentially tuning its reactivity and selectivity.

Applications in Asymmetric Catalysis Research

The field of asymmetric catalysis often relies on chiral molecules to induce enantioselectivity in chemical reactions. While this compound itself is achiral, its derivatives can be employed in asymmetric synthesis. The introduction of a chiral center, for example, through asymmetric reduction of the ketone or asymmetric alpha-functionalization, would transform it into a valuable chiral building block.

A related class of compounds, β,γ-unsaturated α-ketoesters, has been extensively used as versatile synthons in a variety of catalytic asymmetric transformations nih.gov. These reactions, often catalyzed by chiral organocatalysts or metal complexes, allow for the highly efficient creation of stereogenic centers with excellent enantioselectivity nih.gov. The 1,2-dicarbonyl motif in these molecules plays a crucial role in coordinating to the chiral catalyst, enabling precise stereochemical control nih.gov. This suggests that chiral derivatives of this compound could similarly participate in asymmetric reactions.

Furthermore, the synthesis of complex chiral molecules, such as certain diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, has been achieved through asymmetric synthesis strategies that rely on the stereoselective formation of key bonds, a principle that could be applied to reactions involving derivatives of this compound nih.gov.

Table 2: Potential Asymmetric Transformations Involving Derivatives of this compound

| Reaction Type | Potential Chiral Derivative | Catalytic System | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | This compound | Chiral metal catalyst (e.g., Ru-BINAP) | Enantiomerically enriched 4-hydroxy-3,4-diphenylbutanoic acid |

| Asymmetric Aldol (B89426) Reaction | Silyl enol ether of the keto-ester derivative | Chiral Lewis acid or organocatalyst | Diastereomerically and enantiomerically enriched aldol adduct |

Sustainable Chemical Transformations Utilizing its Derivatives

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. This includes the use of renewable feedstocks, safer solvents, and energy-efficient synthetic routes researchgate.net. The synthesis and transformations of this compound and its derivatives can be viewed through the lens of sustainable chemistry.

For instance, the synthesis of related gamma-keto acids from readily available starting materials using eco-friendly reaction conditions, such as magnesium-mediated carboxylation under a carbon dioxide atmosphere, represents a move towards more sustainable chemical production organic-chemistry.org. Furthermore, catalytic processes that utilize derivatives of this compound would align with the principles of green chemistry by reducing the need for stoichiometric reagents and minimizing waste generation.

The development of organocatalyzed reactions, which avoid the use of potentially toxic and expensive metals, is another area where derivatives of this compound could find application in sustainable chemistry. For example, the use of biodegradable and eco-friendly organocatalysts like glutamic acid has been reported for the synthesis of complex heterocyclic compounds nih.gov. Similar approaches could potentially be developed for transformations involving this compound derivatives.

Advanced Analytical Methodologies for 4 Oxo 3,4 Diphenylbutanoic Acid Research

Spectroscopic Characterization Beyond Basic Identification

To elucidate the intricate structural details and electronic properties of 4-oxo-3,4-diphenylbutanoic acid, advanced spectroscopic methods are indispensable. These techniques provide insights into the molecule's connectivity, spatial arrangement, and fragmentation behavior under energetic conditions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially given the presence of two phenyl groups and a chiral center.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the methine proton at the C3 position and the methylene (B1212753) protons at the C2 position. It would also reveal the coupling between the protons within each of the phenyl rings. youtube.comsdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.eduyoutube.com This is instrumental in assigning the carbon signals for the methine (C3) and methylene (C2) groups by correlating them with their directly bonded protons.

Mechanistic Mass Spectrometry

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. Advanced MS techniques can also provide significant insight into the molecule's structure through controlled fragmentation.

In mass spectrometry, the fragmentation of carboxylic acids often involves the loss of hydroxyl (M-17) and carboxyl (M-45) groups. libretexts.org For ketones, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, one would expect to observe fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavages around the ketone functionality.

Predicted high-resolution mass spectrometry data can provide theoretical mass-to-charge ratios for various adducts, which are invaluable for accurate mass determination and formula confirmation in experimental studies. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.10158 | 157.5 |

| [M+Na]⁺ | 277.08352 | 162.4 |

| [M-H]⁻ | 253.08702 | 162.4 |

| [M+NH₄]⁺ | 272.12812 | 172.8 |

| [M+K]⁺ | 293.05746 | 159.1 |

| [M+H-H₂O]⁺ | 237.09156 | 150.1 |

| [M+HCOO]⁻ | 299.09250 | 177.8 |

| [M+CH₃COO]⁻ | 313.10815 | 192.5 |

This table is based on predicted data and serves as a guide for experimental mass spectrometry analysis. uni.lu

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of organic compounds. orgsyn.org For the purification of this compound, a normal-phase silica (B1680970) gel column would typically be employed. The polarity of the eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), would likely be effective. The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel, leading to sharper peaks and better separation. orgsyn.org

Alternatively, reversed-phase flash chromatography using a C18-functionalized silica gel is a powerful technique for purifying polar and ionizable compounds like carboxylic acids. teledyneisco.combiotage.com In this case, the mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The addition of a buffer or a pH modifier such as trifluoroacetic acid (TFA) is often necessary to ensure consistent ionization of the carboxylic acid and achieve reproducible separation. teledyneisco.com

Crystallographic Analysis of this compound and its Complexes

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information for a crystalline compound. preprints.org While no crystal structure for this compound is currently available in the public domain, this technique would be invaluable for its characterization.

An SCXRD analysis would unambiguously determine the bond lengths, bond angles, and torsion angles within the molecule. This would provide precise information on the conformation of the butanoic acid chain and the relative orientations of the two phenyl rings. Furthermore, the analysis of the crystal packing would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that govern the solid-state architecture. Such studies have been performed on closely related molecules, providing insight into their supramolecular chemistry. researchgate.net

Electrochemical Studies for Redox Property Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These studies provide information on the oxidation and reduction potentials of the molecule, which can be related to its electronic structure and reactivity.

The carbonyl group in ketones is electrochemically active and can be reduced. researchgate.net The presence of two phenyl groups and a carboxylic acid will also influence the electrochemical behavior. A cyclic voltammetry study of this compound would likely reveal irreversible reduction peaks corresponding to the carbonyl group. The potential at which these processes occur would be influenced by the solvent system and the pH of the electrolyte solution. researchgate.net The study of related β-diketonate complexes has shown that both the central metal and the ligand can exhibit redox activity. sciencepg.com By analogy, complexation of this compound with metal ions could lead to new and interesting electrochemical properties. The electrochemical behavior of β-keto acids is also relevant to their decarboxylation mechanisms. nih.gov

Computational Chemistry and Theoretical Studies on 4 Oxo 3,4 Diphenylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-oxo-3,4-diphenylbutanoic acid, methods like Density Functional Theory (DFT) are employed to elucidate its electronic landscape. These calculations can predict the molecule's geometry, orbital energies, and reactivity.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In computational studies, the choice of the basis set and the functional is critical for obtaining accurate results. For organic molecules like this compound, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory that provides a good balance between accuracy and computational cost.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.167 | 4.55 |

Note: These values are representative and can vary depending on the computational method and level of theory used.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For the synthesis of this compound, theoretical modeling can map out the entire reaction coordinate, identifying intermediates and, most importantly, the transition states that govern the reaction rates.

For instance, the synthesis of this compound can be achieved through a Michael addition of a phenyl-substituted enolate to a phenyl-substituted acceptor. DFT calculations can be used to model this reaction, calculating the energies of the reactants, products, and all transient species.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. A doctoral thesis from the University of Regensburg mentions that the synthesis of this compound was supported by DFT studies. uncw.edu

Table 2: Hypothetical Activation Energies for a Proposed Reaction Step in the Synthesis of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Note: These values are illustrative for a plausible reaction mechanism.

Molecular Dynamics Simulations of Compound Interactions

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can model the movement of every atom in the system, offering a detailed view of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to study its behavior in different solvents or its interaction with biological macromolecules, such as enzymes or receptors. These simulations can reveal how the molecule adapts its conformation to its environment and which functional groups are most involved in binding.

The simulations are based on a force field, a set of parameters that describes the potential energy of the system. By solving Newton's equations of motion for all atoms, the trajectory of the molecule can be tracked over nanoseconds or even microseconds.

Table 3: Illustrative Interaction Energies of this compound with Water Molecules from a Molecular Dynamics Simulation

| Functional Group | Average Number of Hydrogen Bonds | Average Interaction Energy (kcal/mol) |

| Carboxylic Acid | 3.2 | -8.5 |

| Ketone | 1.8 | -4.2 |

| Phenyl Rings | - | -2.1 (van der Waals) |

Note: These values are representative of what could be obtained from an MD simulation in an aqueous environment.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. By calculating the NMR spectra for different stable conformers and comparing them to experimental data, the most likely conformation in solution can be determined. A publication from the University of Regensburg provides experimental 1H NMR data for this compound. uncw.edu

Conformational analysis involves exploring the potential energy surface of the molecule to find all low-energy conformers. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Table 4: Predicted ¹³C NMR Chemical Shifts for a Plausible Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Ketone) | 198.5 |

| Carbonyl (Acid) | 175.2 |

| Methine (C3) | 52.8 |

| Methylene (B1212753) (C2) | 38.1 |

| Phenyl (ipso, C4-linked) | 138.9 |

| Phenyl (ipso, C3-linked) | 140.3 |

Note: These are representative predicted values. Actual experimental values may vary.

Exploration of Biological Activity Mechanisms in Vitro Studies Only

Enzyme Inhibition and Modulation Studies (In Vitro)

No in vitro studies on the enzymatic inhibition or modulation by 4-Oxo-3,4-diphenylbutanoic acid have been identified in the current body of scientific literature.

Receptor Binding and Ligand-Target Interactions (In Vitro)

There are no available in vitro receptor binding assays or studies on the ligand-target interactions of this compound.

Cellular Pathway Modulation in Model Systems (In Vitro)

Information regarding the modulation of cellular pathways by this compound in in vitro model systems is not present in published research.

Structure-Activity Relationship (SAR) for Biological Mechanisms (In Vitro)

Without data on the biological activity of this compound and its analogs, a structure-activity relationship analysis cannot be performed.

Future Perspectives and Emerging Research Avenues for 4 Oxo 3,4 Diphenylbutanoic Acid

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 4-Oxo-3,4-diphenylbutanoic acid can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. nih.govnih.gov

Flow chemistry, which involves the continuous pumping of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to higher yields, improved selectivity, and the ability to safely handle reactive intermediates. For the synthesis of γ-keto acids, flow chemistry can facilitate multi-step sequences, such as tandem Wittig and Michael reactions, in a more efficient manner than batch processes. nih.gov The integration of in-line purification modules, such as immobilized scavengers, can further streamline the synthesis by removing byproducts and unreacted starting materials in real-time, leading to a higher purity of the final product. unimi.it

Automated synthesis platforms can be programmed to perform complex reaction sequences with minimal human intervention. This not only increases throughput but also allows for the rapid screening of a wide range of reaction conditions to identify optimal synthetic routes. The synthesis of derivatives of this compound could be greatly accelerated using automated systems, enabling the exploration of a broader chemical space and the generation of libraries of compounds for various applications.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound and its Derivatives

| Feature | Benefit in Synthesis |

| Precise Control | Higher yields and selectivity. |

| Enhanced Safety | Safe handling of hazardous reagents and intermediates. |

| Scalability | Straightforward scaling from laboratory to industrial production. |

| Integration | Ability to couple synthesis with in-line purification and analysis. |

| Automation | High-throughput screening of reaction conditions and derivative synthesis. |

Applications in Materials Science and Polymer Chemistry Research

The diphenylmethane (B89790) substructure within this compound suggests its potential as a valuable building block in materials science and polymer chemistry. Diphenylmethane and its derivatives are known to be utilized in the production of various polymers, where they can enhance properties such as thermal stability and performance. chemimpex.comatamanchemicals.com

The presence of both a carboxylic acid and a ketone functional group in this compound makes it a versatile monomer for polymerization reactions. The carboxylic acid can be readily converted to an ester or amide, which can then participate in condensation polymerizations to form polyesters or polyamides. The ketone group, on the other hand, can be used for post-polymerization modification through reactions like oxime formation, allowing for the attachment of various functional moieties to the polymer backbone. nih.gov This dual functionality opens up possibilities for creating polymers with tailored properties and functionalities.

Furthermore, keto-functionalized polymers are gaining attention as versatile scaffolds for the development of advanced materials. nih.govresearchgate.net Polymers derived from this compound could potentially be used in applications such as drug delivery, where the ketone group could serve as a point of attachment for therapeutic agents, or in the development of novel responsive materials. The aromatic nature of the phenyl groups could also impart desirable properties such as rigidity and thermal stability to the resulting polymers.

Table 2: Potential Polymerization and Modification Reactions of this compound

| Functional Group | Potential Reaction | Resulting Structure/Application |

| Carboxylic Acid | Condensation Polymerization | Polyesters, Polyamides |

| Ketone | Oxime Ligation | Functionalized Polymers, Drug Conjugates |

| Both | Multiple Derivatizations | Cross-linked Polymers, Advanced Materials |

Exploration of Novel Photophysical Properties

The presence of two phenyl groups in close proximity to a carbonyl group suggests that this compound may exhibit interesting photophysical properties. Phenyl ketones are known to undergo various photochemical reactions, and their photophysical behavior is a subject of ongoing research. lookchem.comosti.govacs.orgacs.org

Upon absorption of light, the carbonyl group can be excited to a singlet or triplet state. The presence of the adjacent phenyl groups can influence the energy of these excited states and the subsequent photochemical pathways. For instance, β,γ-unsaturated ketones with phenyl substituents have been shown to undergo 1,3-acyl shifts and decarbonylation upon irradiation. researchgate.net It is plausible that this compound could undergo similar or novel photochemical transformations.

The study of the photophysical properties of this compound could involve techniques such as UV-Vis absorption and fluorescence spectroscopy to characterize its electronic transitions. Time-resolved spectroscopy could be employed to investigate the dynamics of its excited states. Understanding these properties could lead to applications in areas such as photoredox catalysis, where the excited state of the molecule could be harnessed to drive chemical reactions, or in the development of photoresponsive materials. The diphenylmethane moiety is also a component in some luminogens for aggregation-induced emission (AIE), suggesting another potential area of photophysical investigation. pharmaguideline.comchemicalbook.com

Development of Advanced Catalytic Systems Based on the Compound

The structural features of this compound make it an intriguing candidate for the development of novel catalytic systems. Both carboxylic acids and ketones can act as coordinating ligands for metal centers, and the specific arrangement of these functional groups in this molecule could lead to the formation of unique metal complexes with catalytic activity.

Butanoic acid derivatives have been explored for their catalytic activity in various reactions. google.combiointerfaceresearch.com For example, Schiff base complexes derived from amino acids and aldehydes have been shown to catalyze reactions such as transamination and oxidation. mdpi.com It is conceivable that derivatives of this compound could be used to create ligands for transition metal catalysts. The two phenyl groups could be functionalized to tune the steric and electronic properties of the resulting catalyst, potentially leading to high selectivity in catalytic transformations.

Furthermore, γ-keto acids themselves can participate in catalytic cycles. For instance, they can be used in photoredox catalysis to generate acyl radicals. acs.org The development of catalytic systems based on this compound could involve its use as a ligand, a precursor to a more complex catalytic scaffold, or as a substrate in the development of new catalytic methodologies. The potential for this compound to act as a bifunctional catalyst, where both the carboxylic acid and ketone groups participate in the catalytic process, is another exciting area for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxo-3,4-diphenylbutanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions under basic conditions, where fluorine or other substituents on the phenyl ring are replaced with targeted functional groups. For example, using amines or thiols as nucleophiles can yield derivatives with modified reactivity . Reaction parameters such as solvent polarity (e.g., dioxane), temperature (reflux), and catalysts (e.g., glacial acetic acid) significantly influence yield. Kinetic studies and real-time monitoring (e.g., TLC or HPLC) are recommended to optimize intermediate steps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory. Avoid skin contact and inhalation by working in a fume hood. Waste should be segregated into halogenated organic waste containers due to potential fluorine or bromine content. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician immediately .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is effective for separating polar intermediates. Recrystallization from ethanol or methanol can further purify the final product. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity >95% .

Advanced Research Questions

Q. How can structural modifications of the phenyl rings influence the compound's biological activity, and what methodologies are used to analyze these effects?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl rings enhances metabolic stability and target binding. Comparative studies using fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show IC50 values against enzymes like KYN-3-OHase (12.5 µM) via competitive inhibition assays. Structure-activity relationship (SAR) models should integrate crystallographic data (e.g., PDB 5F91) to map ligand-protein interactions .

Q. What strategies resolve contradictions in bioactivity data between different derivatives of this compound?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Cross-validate results using orthogonal methods:

- Mass spectrometry (e.g., LC-MS) to confirm compound integrity.

- Isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Molecular dynamics simulations to assess conformational stability in physiological conditions .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of novel derivatives?

- Methodological Answer : Use in silico tools like SwissADME to predict logP, solubility, and CYP450 interactions. Dock derivatives into target enzymes (e.g., fumarate hydratase in Mycobacterium tuberculosis) using AutoDock Vina. Validate predictions with in vitro assays:

- Microsomal stability tests (e.g., human liver microsomes).

- Plasma protein binding assays (equilibrium dialysis) .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound derivatives?

- Methodological Answer : Replace traditional solvents (dioxane) with bio-based alternatives (e.g., cyclopentyl methyl ether). Ultrasonic irradiation at 80°C reduces reaction times by 50% while maintaining yields >75%. Catalytic methods (e.g., enzyme-mediated acylations) minimize waste .

Notes

- Methodological Focus : Answers emphasize experimental design, validation techniques, and interdisciplinary approaches (e.g., computational + experimental).

- Advanced Topics : Highlighted integration of structural biology (PDB data) and green chemistry for modern research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.